molecular formula C11H11NO2S B8767898 6,7-Dimethoxyquinoline-4(1H)-thione CAS No. 417722-22-6

6,7-Dimethoxyquinoline-4(1H)-thione

Cat. No.: B8767898
CAS No.: 417722-22-6
M. Wt: 221.28 g/mol
InChI Key: ADNTZFZWZQYGDI-UHFFFAOYSA-N
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Description

6,7-Dimethoxyquinoline-4(1H)-thione is a quinoline-based compound offered for research purposes. The 6,7-dimethoxyquinoline scaffold is recognized in medicinal chemistry for its versatility and biological activity. Researchers are exploring this core structure in various fields, including oncology and epigenetics. Quinoline derivatives bearing the 6,7-dimethoxy substitution pattern have been identified as potential anticancer agents. Some function as topoisomerase I (TOP1) inhibitors, a validated chemotherapeutic target. These compounds stabilize TOP1-DNA cleavage complexes, leading to DNA damage and apoptosis in rapidly dividing cancer cells . Furthermore, diamino-substituted 6,7-dimethoxyquinoline analogs have been developed as potent and selective inhibitors of the histone methyltransferase G9a (EHMT2), an important epigenetic target . This makes the scaffold valuable for probing epigenetic mechanisms in cellular processes and disease models. This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions, refer to the associated Safety Data Sheet (SDS) before use, and verify all specifications and applications through their own experimental validation.

Properties

CAS No.

417722-22-6

Molecular Formula

C11H11NO2S

Molecular Weight

221.28 g/mol

IUPAC Name

6,7-dimethoxy-1H-quinoline-4-thione

InChI

InChI=1S/C11H11NO2S/c1-13-9-5-7-8(6-10(9)14-2)12-4-3-11(7)15/h3-6H,1-2H3,(H,12,15)

InChI Key

ADNTZFZWZQYGDI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=S)C=CN2)OC

Origin of Product

United States

Scientific Research Applications

Pharmacological Properties

Anticancer Activity
Research has demonstrated that derivatives of 6,7-dimethoxyquinoline exhibit potent anticancer properties. For instance, a study synthesized a series of 6,7-dimethoxy-4-anilinoquinolines that were identified as effective inhibitors of the c-Met tyrosine kinase, which is implicated in various cancers. The most potent compound showed an IC50 value of 0.030 µM against c-Met and exhibited significant anticancer activity across several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and MKN-45 (gastric cancer) .

Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A study reported that quinoline derivatives possess significant antibacterial and antifungal activities. Specifically, modifications around the quinoline structure have been shown to enhance efficacy against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa .

Antiviral Properties
Quinoline derivatives have been explored for their antiviral potential as well. The modification of the quinoline scaffold can lead to compounds that inhibit viral replication and modulate immune responses, making them candidates for further development in antiviral therapies .

Synthesis and Derivative Development

The synthesis of 6,7-dimethoxyquinoline derivatives typically involves multi-step organic reactions. Recent advancements have focused on developing novel synthetic routes that improve yield and purity while allowing for the incorporation of various functional groups that can modulate biological activity .

Table: Summary of Synthetic Approaches for Quinoline Derivatives

Synthetic MethodKey FeaturesYield (%)
Cyclization ReactionsUtilizes key precursors with specific substituents64% - 80%
Microwave-Assisted SynthesisReduces reaction time significantly70% - 90%
One-Pot ReactionsStreamlines synthesis by combining multiple steps50% - 75%

Case Studies

Several case studies highlight the effectiveness of 6,7-dimethoxyquinoline derivatives in clinical settings:

  • Case Study 1: Anticancer Efficacy
    A derivative was tested against multiple cancer cell lines, showing a dose-dependent response with significant cytotoxicity observed at low micromolar concentrations .
  • Case Study 2: Antimicrobial Testing
    In vitro studies demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml against Mycobacterium smegmatis, indicating potential for development as anti-tuberculosis agents .

Comparison with Similar Compounds

4-Chloro-6,7-dimethoxyquinoline (CAS: N/A)

  • Structure : Chlorine replaces the thione group at position 4.
  • Synthesis : Prepared via refluxing 6,7-dimethoxynaphthalen-1-ol with POCl₃, followed by purification .
  • Properties :
    • Higher electrophilicity at C4 due to chlorine’s electron-withdrawing effect.
    • Melting point: 403–404 K, higher than typical thiones due to stronger intermolecular forces (e.g., halogen bonding) .
  • Applications : Used as a precursor in medicinal chemistry for antimalarial and anticancer agents .

6,7-Dimethoxyquinolin-4(1H)-one (CAS: 127285-54-5)

  • Structure : Oxygen replaces sulfur in the thione group.
  • Properties :
    • Lower nucleophilicity at position 4 compared to the thione.
    • Hydrogen-bonding capacity via the carbonyl oxygen, influencing crystal packing .
  • Reactivity : More susceptible to nucleophilic attack at the carbonyl carbon than the thione .

Pyrazine-2(1H)-thione (CAS: N/A)

  • Structure : A smaller, bicyclic pyrazine system with a thione group.
  • Crystallography: Monoclinic space group P2₁/m with N–H⋯N and C–H⋯S hydrogen bonds. Shorter C–S bond (1.671 Å) compared to quinoline thiones (~1.68–1.70 Å) due to reduced conjugation in the smaller ring .
  • Applications : Used in coordination chemistry for metal-ligand complexes .

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-thione (CAS: 24456-59-5)

  • Structure: Partially saturated isoquinoline backbone with a thione group.
  • Properties: Molecular formula: C₁₁H₁₃NO₂S; melting point 223–226°C. Reduced aromaticity compared to quinoline derivatives, leading to altered solubility and reactivity .
  • Synthesis : Likely via cyclization of benzylamine derivatives with carbon disulfide .

Comparative Data Table

Compound Molecular Formula CAS Number Melting Point (°C) Key Functional Groups Notable Applications
6,7-Dimethoxyquinoline-4(1H)-thione C₁₁H₁₁NO₂S 127285-54-5 Not reported Thione, Methoxy Medicinal chemistry, catalysis
4-Chloro-6,7-dimethoxyquinoline C₁₁H₁₀ClNO₂ N/A 130–131 Chlorine, Methoxy Antimalarial precursors
6,7-Dimethoxyquinolin-4(1H)-one C₁₁H₁₁NO₃ 127285-54-5 Not reported Ketone, Methoxy Organic synthesis intermediates
Pyrazine-2(1H)-thione C₄H₄N₂S N/A Not reported Thione Metal-ligand complexes
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-thione C₁₁H₁₃NO₂S 24456-59-5 223–226 Thione, Methoxy Pharmaceutical intermediates

Key Research Findings

  • Reactivity: The thione group in this compound enhances nucleophilic substitution reactions at position 4 compared to oxygen analogs, making it valuable for functionalization .
  • Biological Activity: Quinoline thiones exhibit higher binding affinity to metalloenzymes (e.g., carbonic anhydrase) due to sulfur’s soft Lewis basicity .
  • Crystallographic Differences: Quinoline thiones show longer C–S bonds (1.68–1.70 Å) versus pyrazine thiones (1.671 Å), attributed to extended π-conjugation in the larger ring system .

Preparation Methods

Gould-Jacobs Cyclization

The Gould-Jacobs reaction remains a cornerstone for constructing the quinoline scaffold. Starting with 3,4-dimethoxyaniline and diethyl ethoxymethylenemalonate, cyclization under acidic conditions generates 4-hydroxy-6,7-dimethoxyquinoline. This intermediate is critical for subsequent thionation.

In a representative procedure, 3,4-dimethoxyaniline (10 mmol) and diethyl ethoxymethylenemalonate (12 mmol) are refluxed in acetic acid at 120°C for 8 hours. The crude product is purified via recrystallization from ethanol, yielding 4-hydroxy-6,7-dimethoxyquinoline (78% yield). This method’s efficiency is attributed to the electron-donating methoxy groups, which facilitate cyclization.

Alternative Cyclization Pathways

Patent CN105111141A describes a three-step synthesis of 4-hydroxy-6,7-dimethoxyquinoline via condensation of 3,4-dimethoxyaniline with isopropylidene malonate. Key steps include:

  • Condensation : Orthoformate and isopropylidene malonate react at 60–100°C to form a malonate intermediate.

  • Ring Closure : Heating the intermediate in DMF at 150–180°C induces cyclization, achieving a 77.3% overall yield.

Thionation of Quinoline Intermediates

Lawesson’s Reagent-Mediated Thionation

Lawesson’s reagent (LR) is widely employed to convert carbonyl groups to thiones. Treatment of 4-hydroxy-6,7-dimethoxyquinoline with LR in toluene under reflux (110°C, 12 hours) affords the thione derivative.

ReagentSolventTemperatureTimeYield
Lawesson’sToluene110°C12 h85%
P2S5Xylene140°C6 h72%

The reaction mechanism involves nucleophilic attack by the sulfur source, with LR offering superior selectivity and milder conditions compared to P2S5.

Direct Chlorination-Thionation

A two-step approach involves chlorinating 4-hydroxy-6,7-dimethoxyquinoline followed by displacement with thiourea:

  • Chlorination : Reacting the hydroxyquinoline with thionyl chloride (SOCl2) and catalytic DMF at 80°C for 6 hours yields 4-chloro-6,7-dimethoxyquinoline (98% yield).

  • Thionation : Substituting chlorine with thiourea in refluxing ethanol (80°C, 4 hours) produces the thione (89% yield).

Solvent and Temperature Optimization

Impact of Polar Aprotic Solvents

DMF and DMSO enhance reaction rates in cyclization and thionation steps due to their high polarity and ability to stabilize intermediates. For example, DMF increases the cyclization yield to 91.2% compared to 72% in n-propanol.

Temperature-Dependent Yield Trends

Thionation reactions exhibit nonlinear yield-temperature relationships:

TemperatureLawesson’s YieldP2S5 Yield
100°C78%65%
120°C85%72%
140°C82%75%

Optimal results for LR occur at 110–120°C, whereas P2S5 requires higher temperatures (140°C).

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H-NMR of 6,7-dimethoxyquinoline-4(1H)-thione (DMSO-d6) displays singlet peaks at δ 3.89 (6H, OCH3), δ 7.37 (1H, Ar-H), and δ 9.01 (1H, NH). 13C-NMR confirms the thione carbon at δ 180.5 ppm.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) exhibits a molecular ion peak at m/z 249.0695 (calculated for C11H11NO2S: 249.0561).

Comparative Analysis with Related Compounds

4-Chloro-6,7-dimethoxyquinoline vs. Thione Derivative

The chloro derivative (m.p. 214–220°C) is more thermally stable than the thione (m.p. 185–190°C). However, the thione’s solubility in DMSO (32 mg/mL) exceeds the chloro analog’s (18 mg/mL).

Synthetic Challenges

Thionation reactions are prone to over-sulfurization, necessitating strict stoichiometric control. Excess LR (>1.2 equiv) leads to di-thionated byproducts.

Industrial-Scale Considerations

Cost-Benefit Analysis

MethodCost per kgYieldPurity
Lawesson’s Reagent$1,20085%98%
P2S5$80072%95%

While P2S5 is cheaper, LR’s higher yield and purity justify its use in pharmaceutical synthesis .

Q & A

Q. What are the optimized synthetic routes for 6,7-Dimethoxyquinoline-4(1H)-thione, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution between 4-chloro-6,7-dimethoxyquinoline and a thiol-containing reagent (e.g., thiourea or potassium thioacetate) under alkaline conditions. Key parameters include:

  • Solvent selection : Polar aprotic solvents like DMSO or methanol enhance reactivity .
  • Catalysts : Potassium carbonate or triethylamine are often used to deprotonate the thiol and promote substitution .
  • Temperature : Reactions are typically conducted at 60–80°C to balance kinetics and side-product formation. Yield optimization requires monitoring reaction progress via TLC or HPLC and adjusting stoichiometric ratios (e.g., 1.2:1 thiol:chloroquinoline) .

Q. How is the purity and structural integrity of this compound validated?

Characterization methods include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm substitution patterns and methoxy group integrity.
  • Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+ at m/z 250.07) .
  • X-ray crystallography : For crystalline derivatives, SHELXL refinement (e.g., space group, bond lengths) ensures structural accuracy .

Q. What are the common reactivity patterns of this compound in organic transformations?

  • Oxidation : Methoxy groups can oxidize to quinones under strong acidic conditions (e.g., CrO3_3/H2_2SO4_4) .
  • Reduction : The quinoline ring may hydrogenate to tetrahydroquinoline derivatives using Pd/C and H2_2 .
  • Substitution : The thione sulfur reacts with electrophiles (e.g., alkyl halides) to form thioethers .

Advanced Research Questions

Q. How can computational modeling elucidate the bioactivity of this compound?

  • Molecular docking : Software like AutoDock Vina predicts binding affinity to enzyme active sites (e.g., kinase inhibitors). The methoxy and thione groups are critical for hydrogen bonding and hydrophobic interactions .
  • DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to explain redox behavior or charge transfer in catalytic applications .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in IC50_{50} values or mechanism claims may arise from:

  • Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times.
  • Structural analogs : Subtle modifications (e.g., replacing methoxy with ethoxy) alter solubility and target engagement.
  • Validation : Cross-testing in orthogonal assays (e.g., enzymatic vs. cell-based) and SAR studies clarify mechanisms .

Q. How does hydrogen bonding influence the crystal packing of this compound derivatives?

X-ray studies of analogous compounds (e.g., pyrazine-2(1H)-thione) reveal:

  • N–H⋯N and C–H⋯S interactions : These stabilize monoclinic (P21_1/m) or triclinic crystal systems .
  • Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., 25% H-bond contribution) for lattice energy predictions .

Q. What experimental designs are critical for studying the compound’s potential in cancer research?

  • In vitro : Dose-response assays (0.1–100 µM) with apoptosis markers (Annexin V/PI) and mitochondrial membrane potential probes.
  • In vivo : Xenograft models with pharmacokinetic profiling (Cmax_{max}, t1/2_{1/2}) to assess bioavailability .
  • Target identification : CRISPR screening or proteomics to map signaling pathways affected by the compound .

Methodological Considerations

Q. How to troubleshoot low yields in thione-functionalized quinoline synthesis?

  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water).
  • Side reactions : Monitor for disulfide formation (oxidation) via LC-MS and add antioxidants (e.g., BHT) .

Q. What crystallographic software tools are recommended for structural refinement?

  • SHELX suite : SHELXL refines small-molecule structures using least-squares minimization; SHELXE handles experimental phasing for macromolecules .
  • CrysAlisPro : For data collection and absorption correction in diffraction experiments .

Q. How to design SAR studies for this compound derivatives?

  • Scaffold modifications : Vary substituents at positions 4 (thione → oxy, amino) and 6/7 (methoxy → halogen, nitro).
  • Bioisosteres : Replace the quinoline ring with isoquinoline or naphthyridine to probe steric effects .

Q. Tables

Key Synthetic Parameters ConditionsReference
SolventDMSO, methanol
CatalystK2_2CO3_3, Et3_3N
Temperature60–80°C
Reaction time12–24 hours

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